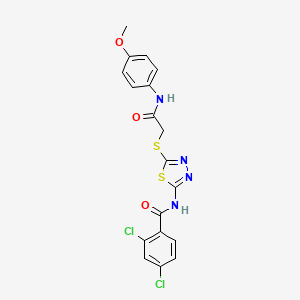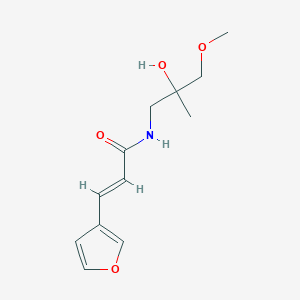
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as furamidine and has been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of furamidine involves the inhibition of the parasite's DNA synthesis by binding to the minor groove of the DNA. This binding leads to the formation of stable complexes that prevent DNA replication and ultimately lead to the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells and has been used in various in vitro and in vivo studies. It has been shown to have a high affinity for the parasite's DNA and has been effective in reducing parasite load in animal models of African sleeping sickness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using furamidine in lab experiments is its high specificity for the parasite's DNA, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of furamidine in scientific research. One direction is the investigation of its potential use in the treatment of other parasitic infections, such as Leishmania and Plasmodium. Another direction is the investigation of its potential use as an antiviral agent against other viruses, such as the Zika virus. Additionally, the development of more efficient synthesis methods for furamidine could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of furamidine involves the reaction of furfural with isobutyraldehyde in the presence of a base to form the intermediate furfural diethyl acetal. This intermediate is then reacted with N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide to form furamidine. The overall yield of this reaction is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Furamidine has been studied for its potential use as an antiparasitic agent, specifically for the treatment of Trypanosoma brucei, the causative agent of African sleeping sickness. It has also been investigated for its potential use as an antiviral agent, specifically against the Ebola virus.
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(15,9-16-2)8-13-11(14)4-3-10-5-6-17-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBUZZPLYIPAE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)
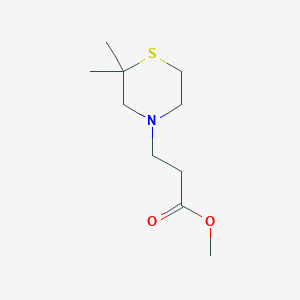

![1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2932485.png)
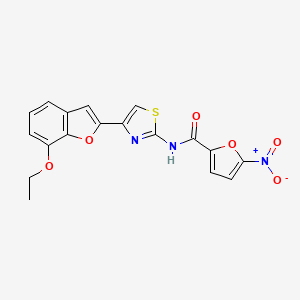

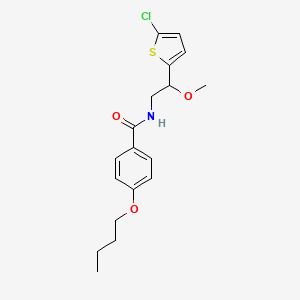
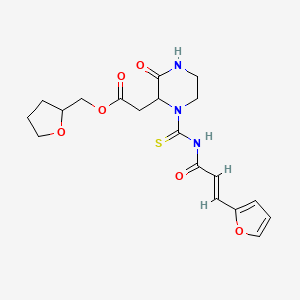
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2932496.png)

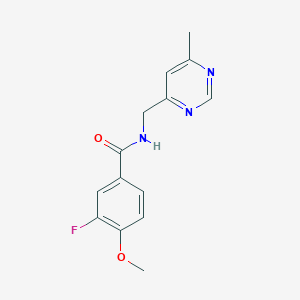
![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2932499.png)
